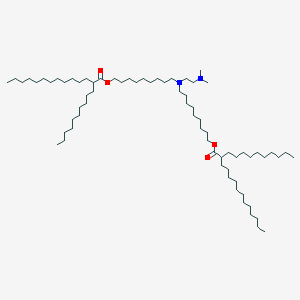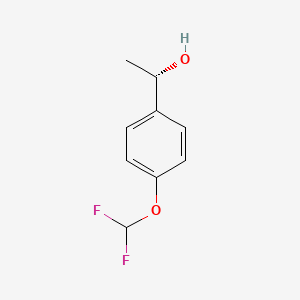
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable chiral reducing agent to achieve the desired stereochemistry. One common method involves the use of borane-tetrahydrofuran complex (BH3-THF) in the presence of a chiral catalyst to reduce the aldehyde to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)acetophenone.
Reduction: 1-(4-(Difluoromethoxy)phenyl)ethane.
Substitution: 4-(Difluoromethoxy)-2-nitrophenylethanol or 4-(Difluoromethoxy)-2-bromophenylethanol.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Difluoromethoxy)benzyl alcohol: Lacks the chiral center and has different reactivity and applications.
4-(Trifluoromethoxy)phenylethanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. The compound’s chirality plays a crucial role in its interaction with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
(1S)-1-[4-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |
Clave InChI |
RGSDDQLZKOJWLR-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)OC(F)F)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13357903.png)
![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)
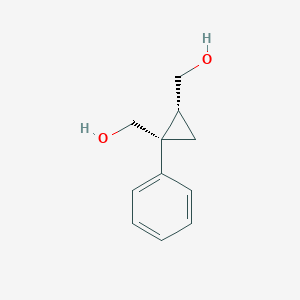

![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
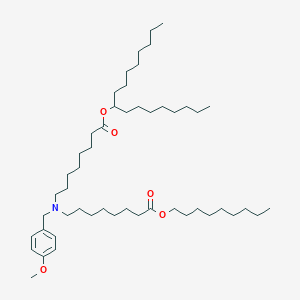
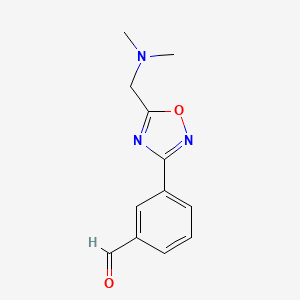
![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)

